molecular formula C9H14Cl2N2O2 B1390916 3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1171101-21-5

3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride

Cat. No.: B1390916
CAS No.: 1171101-21-5
M. Wt: 253.12 g/mol
InChI Key: MZNDFOQBRAEHRE-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a pyridine ring, a common pharmacophore in active pharmaceuticals, and a propanoic acid moiety, making it a valuable scaffold for constructing more complex molecules . The compound is closely related to a class of pyridine-containing molecules that have been investigated for their potential to inhibit proteases such as dipeptidyl peptidase IV (DPP-4), a prominent target for the treatment of type 2 diabetes . This reagent serves as a key synthetic intermediate in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals. Its high purity is critical for achieving reliable and reproducible results in research applications, which include but are not limited to, drug discovery programs and the synthesis of peptidomimetics. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(pyridin-4-ylmethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c12-9(13)3-6-11-7-8-1-4-10-5-2-8;;/h1-2,4-5,11H,3,6-7H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDFOQBRAEHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Step 1: Condensation of pyridine-4-carbaldehyde with β-alanine in a polar solvent (e.g., methanol) to form the Schiff base intermediate.
  • Step 2: Reduction of the imine bond using sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 35–60°C.
  • Step 3: Acidic workup with concentrated HCl to form the dihydrochloride salt.

Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Reference
1 Pyridine-4-carbaldehyde, β-alanine Methanol RT
2 LiAlH4 (1.6 equiv) THF 58–60°C
3 HCl (conc.) Water RT

Nucleophilic Substitution Approach

This route employs alkylation of β-alanine with 4-(chloromethyl)pyridine.

Key Steps:

  • Step 1: Protection of β-alanine’s carboxylic acid as a methyl ester using acetyl chloride in methanol at 5–10°C.
  • Step 2: Reaction of the protected β-alanine ester with 4-(chloromethyl)pyridine in the presence of a base (e.g., sodium methoxide) in methanol at -10°C to 0°C.
  • Step 3: Deprotection of the ester via hydrolysis (acidic or basic) to regenerate the carboxylic acid.
  • Step 4: Salt formation with HCl.

Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Reference
1 Acetyl chloride (2.0 equiv) Methanol 5–10°C
2 4-(Chloromethyl)pyridine, NaOMe (2.6 equiv) Methanol/MTBE -10°C to 0°C
3 HCl (6M) Water 50–60°C

Direct Amination and Salt Formation

A simplified route for small-scale synthesis:

Key Steps:

  • Step 1: Direct reaction of 4-(aminomethyl)pyridine with β-propiolactone in water to form the β-alanine derivative.
  • Step 2: Acidification with HCl to precipitate the dihydrochloride salt.

Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Reference
1 4-(Aminomethyl)pyridine, β-propiolactone Water 50–60°C
2 HCl (conc.) Water RT

Critical Analysis of Methods:

Summary Table of Synthetic Routes:

Method Key Reagents Yield* Purity* Scalability
Reductive Amination LiAlH4, HCl ~75% >95% Moderate
Nucleophilic Substitution NaOMe, Acetyl chloride ~82% >98% High
Cyclization-Reduction NaOMe, LiAlH4 ~68% >90% High
Direct Amination β-Propiolactone, HCl ~60% >85% Low

*Yields and purity inferred from analogous reactions in the patent.

Chemical Reactions Analysis

Types of Reactions: 3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticoagulant Drug Development : The compound serves as a precursor for synthesizing derivatives of Dabigatran etexilate, an oral anticoagulant. Modifications to the compound enable the introduction of specific functional groups necessary for enhancing drug efficacy and safety.
  • Neuroprotective Agents : Research indicates that this compound may exhibit neuroprotective properties by influencing signaling pathways associated with neurodegenerative diseases. In vitro studies have shown its potential to protect neuronal cells from oxidative stress-induced apoptosis.

2. Biochemical Research

  • Proteomics : It is utilized as a biochemical tool in proteomics studies, aiding in the exploration of protein structure, function, and interactions. This application is essential for understanding cellular processes and disease mechanisms.
  • Antimicrobial Activity : Preliminary tests have suggested that the compound possesses antimicrobial properties against various bacterial strains, indicating potential for development as a new antibiotic agent.

Biological Activities

The biological activities of 3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride can be summarized as follows:

Activity TypeObserved EffectReference
NeuroprotectiveProtects neuronal cells from apoptosis
AntioxidantReduces oxidative stress
AntimicrobialEffective against certain bacteria
PharmacokineticsFavorable absorption in vivo

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Results indicated that administration significantly reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests.

Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed notable antimicrobial activity, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics. This finding supports its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

a) Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS: 1369501-61-0)

  • Molecular Formula : C₉H₁₄Cl₂N₂O₂ (same as target compound).
  • Key Difference: The carboxylic acid (-COOH) is replaced with a methyl ester (-COOCH₃). This esterification reduces acidity (pKa ~5–6 vs.
  • Application : Ester derivatives are often prodrugs, metabolized in vivo to active carboxylic acids.

b) 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid Dihydrochloride

  • Key Difference : Pyridine substitution at the 3-position instead of 3.
  • Impact : Altered electronic distribution (meta vs. para) affects binding to receptors or enzymes. For example, 3-substituted pyridines may exhibit reduced affinity for nicotinic acetylcholine receptors compared to 4-substituted analogs .

Substituent Variations on the Aromatic Ring

a) 3-{[(4-Chlorophenyl)methyl]amino}propanoic Acid Hydrochloride

  • Molecular Formula: C₁₀H₁₃ClN₂O₂ (monohydrochloride).
  • Key Difference : Pyridine is replaced with a 4-chlorophenyl group.
  • Impact: The chlorophenyl group increases hydrophobicity (Cl is electron-withdrawing) and may enhance membrane permeability.

Functional Group Modifications

a) 3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid

  • Key Difference : The pyridinylmethyl group is replaced with a sulfamoylphenyl (-SO₂NH₂) moiety.
  • Impact: The sulfonamide group introduces strong acidity (pKa ~10–11 for -SO₂NH₂) and hydrogen-bond donor/acceptor sites. Such derivatives are common in carbonic anhydrase inhibitors (e.g., acetazolamide) .

b) Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride (CAS: 1303889-60-2)

  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂.
  • Key Difference: The amino group is at the 2-position instead of 3.
  • Impact : Structural isomerism alters steric hindrance and conformational flexibility. The 2-substitution may restrict rotation around the C-N bond, affecting binding to rigid enzyme active sites .

Biological Activity

3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride, also referred to as N-(4-pyridinylmethyl)-beta-alanine dihydrochloride, is a compound with potential biological significance due to its structural properties and interactions within biological systems. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridine ring and a propanoic acid moiety, which contribute to its biological interactions. The dihydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and may have implications in diseases characterized by oxidative stress .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties. It could potentially modulate neurotransmitter systems or protect neuronal cells from apoptosis, which is significant for conditions like neurodegeneration .
  • Antimicrobial Properties : Some investigations have hinted at the antimicrobial activity of related compounds in the same class, suggesting that this compound might exhibit similar effects against certain pathogens .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Assays : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to assess the radical scavenging ability of the compound. Results indicated a significant reduction in DPPH radical concentration at various concentrations of the compound, demonstrating its potential as an effective antioxidant agent.
Concentration (µg/mL)% Scavenging Activity
5030
10055
20075
  • Cell Viability Assays : The MTT assay showed that treatment with this compound resulted in increased cell viability in neuronal cell lines exposed to oxidative stress, indicating protective effects against cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In models of Alzheimer's disease, administration of the compound led to improvements in cognitive function and reductions in neuroinflammation markers .
  • Infection Models : In studies involving bacterial infections, derivatives of this compound exhibited significant inhibitory effects on bacterial growth, suggesting a possible role as an adjunct therapy in infectious diseases .

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of 3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride?

Answer: To ensure purity and confirm structural identity, researchers should employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to quantify purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended for separation .
  • Nuclear Magnetic Resonance (NMR): Perform 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., D2_2O or DMSO-d6_6) to verify the presence of the pyridinylmethylamino group and propanoic acid backbone. Chemical shifts for aromatic protons (pyridine ring) typically appear at δ 7.5–8.5 ppm .
  • Elemental Analysis (EA): Compare experimental C, H, N, and Cl percentages with theoretical values derived from the molecular formula (C9_9H14_14Cl2_2N2_2O2_2) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Safety measures should align with guidelines for hydrochloride salts and pyridine derivatives:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • First Aid:
    • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye exposure: Flush with saline or water for 20 minutes; seek medical attention if irritation persists .
  • Storage: Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation .

Q. How does the dihydrochloride form influence solubility, and which solvents are optimal for experimental use?

Answer: The dihydrochloride salt enhances aqueous solubility due to ionic interactions. Recommended solvents include:

Solvent Solubility Notes
WaterHighPrimary solvent for biological assays
MethanolModerateSuitable for HPLC mobile phases
Dimethyl SulfoxideLowUse for stock solutions in cell studies
Avoid nonpolar solvents (e.g., hexane) due to poor dissolution. Pre-saturate solutions with nitrogen to prevent oxidation of the pyridine moiety .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and reduce by-product formation?

Answer: Integrate computational and experimental workflows:

  • Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for side reactions (e.g., over-alkylation) .
  • Condition Screening: Apply machine learning (ML) to historical reaction data (temperature, catalyst, solvent) to predict optimal conditions. For example, ML models can prioritize aqueous-phase reactions at 60–80°C to minimize esterification by-products .
  • Feedback Loops: Validate computational predictions with small-scale experiments, then refine models iteratively .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Answer: Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for dihydrochloride salt dissociation (pH 7.4 buffers) .
  • Meta-Analysis: Pool data from multiple studies to identify confounding variables (e.g., endotoxin contamination in commercial batches) .
  • Dose-Response Validation: Use orthogonal methods (e.g., surface plasmon resonance and fluorescence polarization) to confirm binding affinities .

Q. What strategies minimize by-products during the alkylation of pyridin-4-ylmethylamine with propanoic acid derivatives?

Answer:

  • Catalyst Selection: Employ palladium-catalyzed coupling under inert atmospheres to suppress oxidation .
  • Temperature Control: Maintain reactions at 50–60°C to avoid thermal degradation of the amine group .
  • Purification Techniques: Use ion-exchange chromatography (e.g., Dowex resin) to isolate the dihydrochloride salt from unreacted starting materials .

Q. How can stability studies inform storage and handling for long-term research use?

Answer:

  • Accelerated Degradation Testing: Store samples at 40°C/75% relative humidity for 4 weeks and monitor via HPLC for decomposition products (e.g., free pyridinylmethylamine) .
  • Light Sensitivity: UV-vis spectroscopy can detect photooxidation; use amber vials for light-sensitive experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride
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3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride

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